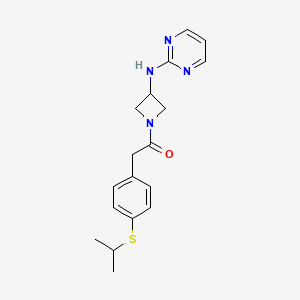
2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an isopropylthio group attached to a phenyl ring, a pyrimidin-2-ylamino group, and an azetidin-1-yl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isopropylthio Phenyl Intermediate: This step involves the reaction of a phenyl halide with isopropylthiol in the presence of a base such as sodium hydride or potassium carbonate.
Azetidin-1-yl Ethanone Formation: The intermediate is then reacted with an azetidinone derivative under basic conditions to form the azetidin-1-yl ethanone structure.
Pyrimidin-2-ylamino Group Introduction: Finally, the compound is treated with a pyrimidine derivative in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to introduce the pyrimidin-2-ylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Methylthio)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone
- 2-(4-(Ethylthio)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone
Uniqueness
2-(4-(Isopropylthio)phenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is unique due to the presence of the isopropylthio group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in various research fields.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-13(2)24-16-6-4-14(5-7-16)10-17(23)22-11-15(12-22)21-18-19-8-3-9-20-18/h3-9,13,15H,10-12H2,1-2H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNOPMMYLBAZKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)NC3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2408635.png)
![2-[benzyl(phenyl)amino]-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2408636.png)
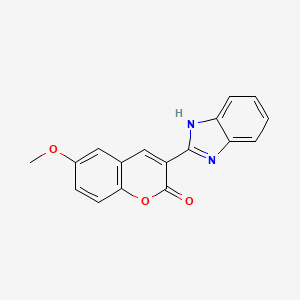
![Tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B2408638.png)

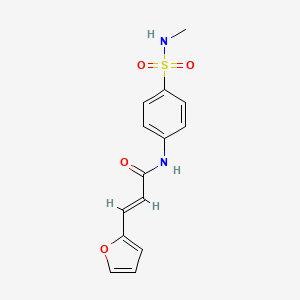
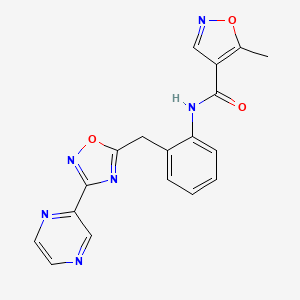
![7-[(4-Fluorosulfonyloxyphenyl)methyl-methylamino]-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B2408646.png)
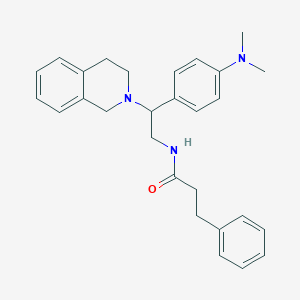
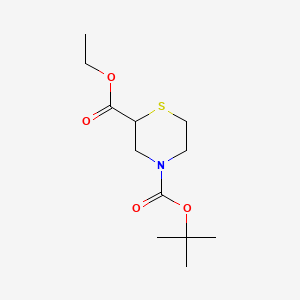

![tert-butyl N-[1-(benzylcarbamoyl)ethyl]carbamate](/img/structure/B2408653.png)

